molecular formula C15H19N3O2 B7359727 N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide

N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide

Katalognummer B7359727
Molekulargewicht: 273.33 g/mol
InChI-Schlüssel: UFUCOCMLZWDSMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases, but later gained popularity as a performance-enhancing drug among athletes due to its ability to increase endurance and fat burning.

Wirkmechanismus

N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide acts as a PPARδ agonist, which activates the transcription of genes involved in lipid metabolism, glucose utilization, and energy expenditure. It also increases the expression of genes encoding for mitochondrial biogenesis and antioxidant enzymes, leading to improved oxidative capacity and reduced oxidative stress. Additionally, N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide has been shown to stimulate the production of fibroblast growth factor 21 (FGF21), a hormone that regulates glucose and lipid metabolism.
Biochemical and physiological effects:
N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide has been reported to increase endurance and exercise capacity in both animal and human studies. It enhances fatty acid oxidation and glucose uptake in skeletal muscle, leading to improved energy utilization during prolonged exercise. Moreover, N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide has been shown to reduce body weight and adiposity in obese mice, possibly through increased thermogenesis and decreased lipogenesis.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide is a useful tool for studying the role of PPARδ in various physiological processes, such as lipid metabolism, energy homeostasis, and inflammation. It can be used to investigate the molecular mechanisms underlying its therapeutic effects and to identify potential targets for drug development. However, N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide has some limitations, such as its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.

Zukünftige Richtungen

There are several potential directions for future research on N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, due to its neuroprotective effects. Another area of focus is its role in cancer prevention and therapy, as PPARδ has been implicated in tumor growth and metastasis. Additionally, the development of more selective PPARδ agonists with fewer side effects could lead to the discovery of novel therapeutic agents for metabolic and cardiovascular diseases.

Synthesemethoden

The synthesis of N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide involves several steps, including the condensation of 2-bromoethylcyclopentane with 1H-indazole-3-carboxylic acid, followed by the reduction of the resulting ester with lithium aluminum hydride and the protection of the hydroxyl group with tert-butyldimethylsilyl chloride. The final product is obtained by deprotection of the silyl group with tetra-n-butylammonium fluoride.

Wissenschaftliche Forschungsanwendungen

N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, such as obesity, diabetes, and cardiovascular disorders. It has been shown to improve insulin sensitivity, reduce inflammation, and enhance mitochondrial function in animal models. Moreover, N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide has been investigated for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c19-9-8-10-4-3-7-12(10)16-15(20)14-11-5-1-2-6-13(11)17-18-14/h1-2,5-6,10,12,19H,3-4,7-9H2,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUCOCMLZWDSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NC(=O)C2=NNC3=CC=CC=C32)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.